(3-bromophenyl)[3-(5-chloro-2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone -

(3-bromophenyl)[3-(5-chloro-2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone

Catalog Number: EVT-3789930
CAS Number:
Molecular Formula: C16H10BrClN2O2
Molecular Weight: 377.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Inhibition of enzymes: Pyrazole derivatives have been shown to inhibit a wide range of enzymes, including kinases, cyclooxygenases, and lipoxygenases [, , ]. It is plausible that (3-bromophenyl)[3-(5-chloro-2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone may exhibit similar inhibitory activity.
  • Modulation of signaling pathways: Some pyrazole derivatives can modulate cellular signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and immune response []. Given its structural similarity to known TLR7 agonists, it is possible that the target molecule could interact with this receptor and trigger downstream signaling cascades.
Applications
  • Agrochemicals: Similar to its potential in medicinal chemistry, its structural resemblance to known herbicides like Topramezone [] suggests the possibility of exploring its agrochemical applications.

PF-06459988

  • Compound Description: PF-06459988 is a third-generation, irreversible inhibitor of epidermal growth factor receptor (EGFR) mutants containing the T790M mutation. This compound demonstrates potent and specific inhibition of drug-resistant double mutant EGFRs (L858R/T790M, Del/T790M) while exhibiting minimal activity against wild-type EGFR. []

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one

  • Compound Description: This compound is a precursor in the synthesis of PF-06459988, a potent inhibitor of EGFR mutants. []

4-((5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one

  • Compound Description: This compound serves as a versatile building block for synthesizing various pyrazole derivatives. It exhibits activity against certain mono- and bidentate nucleophiles. []

(4-Methylphenyl)[1-(4-methylphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone

  • Compound Description: This compound is a pyrazole derivative characterized by its crystal structure. []

(4-Methylphenyl)[3-(5-nitro-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanone

  • Compound Description: This pyrazole derivative is structurally characterized by the presence of a 5-nitro-2-furyl substituent attached to the pyrazole ring. []

3-(5-Chloro-1,3-diaryl-1H-pyrazol-4-yl)-1-arylprop-2-en-1-ones

  • Compound Description: This class of compounds exhibits promising antimicrobial activity against plant and human pathogens. Their structure-activity relationships are explored, revealing the influence of substituents on their potency. [, ]

1,5-Bis(5-chloro-1,3-diaryl-1H-pyrazol-4-yl)pent-1,4-diene-3-ones

  • Compound Description: Similar to the previous entry, these compounds represent another class of antimicrobial agents with a focus on variations in the pyrazole and aryl substituents to optimize activity. [, ]
  • Compound Description: This compound, along with its metal complexes, exhibits plant growth regulatory activity. The study focuses on its effects on fenugreek (Trigonella foenum-graecum), analyzing various growth parameters. []

4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole

  • Compound Description: This compound is a complex heterocycle featuring multiple linked ring systems, including pyrazole, dihydropyrazole, triazole, and thiazole rings. []

(E)-1-(4-Bromophenyl)-3-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

  • Compound Description: This compound contains a central pyrazole ring linked to a triazole ring through a propenone linker. The presence of a bromine atom on the terminal phenyl ring is noteworthy. []

2-(1-Phenyl-3-aryl-1H-pyrazol-4-yl)-3-chlorochromones

  • Compound Description: This class of compounds is synthesized through a series of reactions involving chalcones and chromone formation. Their antimicrobial activities are investigated. []

5-(1-Phenyl-3-aryl-1H-pyrazol-4-yl)-3-(2-hydroxyphenyl)-4,5-dihydropyrazolines

  • Compound Description: These compounds, incorporating both pyrazole and dihydropyrazole rings, are evaluated for their antimicrobial properties. []
  • Compound Description: This compound is a pyrazole derivative characterized by its crystal structure. It exhibits intermolecular interactions, such as hydrogen bonds and π-π stacking interactions. []

N-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-N′-(4-hydroxyphenyl)thiourea

  • Compound Description: This compound features a thiourea moiety linked to the pyrazole ring, showcasing a distinct structural variation. The presence of intra- and intermolecular hydrogen bonds influences its crystal packing. []
  • Compound Description: This compound is characterized by its crystal structure, revealing intramolecular hydrogen bonding and π-π interactions. []

N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound is a potent inhibitor of specific kinases, particularly those with a cysteine residue in their hinge region (MPS1, MAPKAPK2, and p70S6Kβ/S6K2). It is synthesized through a multi-step procedure involving Buchwald-Hartwig arylamination and regioselective nucleophilic aromatic substitution. []

4-[5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl]dihydropyridines

  • Compound Description: This group of compounds, synthesized via Hantzsch cyclization, represents a class of dihydropyridines with potential biological activities. []

4-[5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl]-3,4-dihydropyrimidin-2-ones

  • Compound Description: These compounds, synthesized through modified Bignelli's cyclization, represent another class of heterocyclic compounds containing the 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl motif. []
  • Compound Description: This class of compounds, featuring a pyrazoline ring system linked to the 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl moiety, is investigated for its anti-inflammatory and analgesic properties. []

2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

  • Compound Description: These compounds are a series of novel heterocycles synthesized through a multistep process involving chalcone formation and subsequent reactions with thiosemicarbazide and various ketones. []

2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

  • Compound Description: Similar to the previous entry, this class of compounds emphasizes the versatility of incorporating various heterocycles into a single molecule. []

Substituted methyl (2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chloro-phenyl)-1H-pyrazol-4-yl]pyrimidin-2-ylamino}ethyl)carbamates

  • Compound Description: These compounds are potent BRAF kinase inhibitors, demonstrating their potential as anticancer agents. Their synthesis involves a multistep process with substituted pyrazoles as key intermediates. []

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine Derivatives

  • Compound Description: This series of compounds demonstrates antiproliferative activity against the human breast cancer cell line MCF7. The study investigates their structure-activity relationships, revealing the influence of various substituents on their potency. []

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene

  • Compound Description: This photochromic compound undergoes structural changes upon light exposure, exhibiting interesting photochromic behavior in both solid and solution states. []

(E)-1-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylhydrazine

  • Compound Description: This compound results from the condensation reaction between 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and phenylhydrazine. Its crystal structure reveals intermolecular hydrogen bonding and π-π stacking interactions. []

1-(3-(5-Chloro-2-hydroxyphenyl)-5-aryl-4,5-dihydropyrazol-1-yl)ethanone Derivatives

  • Compound Description: These compounds are synthesized from substituted chalcones and tested for their antibacterial, antifungal, analgesic, and anti-inflammatory activities. Their structure-activity relationships are explored to identify potential lead compounds. []
  • Compound Description: This group of compounds is synthesized through a series of reactions starting with the 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. The study highlights the synthetic versatility of this aldehyde and its utility in generating diverse pyrimidine derivatives. []

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline

  • Compound Description: This compound is synthesized through a reductive amination reaction involving a pyrazole-4-carbaldehyde derivative. This method highlights an efficient approach to synthesize secondary amines containing the pyrazole moiety. []

3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-5-ethoxy-2-phenylisoxazolidine

  • Compound Description: This compound is an isoxazolidine derivative characterized by its crystal structure, revealing the spatial arrangement of the pyrazole, phenyl, and bromophenyl rings. []

4-(5-Chloro-2-hydroxyphenyl)-3-(2-hydroxyethyl)-6-(trifluoromethyl)-[4-14C]quinolin-2(1H)-one (XEN-D0401)

  • Compound Description: XEN-D0401 is a novel BK channel activator synthesized using a multi-step procedure involving ortho-lithiation and a variation of the Friedlander quinoline synthesis. The synthesis incorporates a carbon-14 radiolabel for further biological studies. []

(1,3-Dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones

  • Compound Description: This class of compounds demonstrates central nervous system (CNS) depressant activity, including potential anticonvulsant and antipsychotic effects. Their synthesis and structure-activity relationships are extensively studied. []

(E)-1-(benzo[d]thiazol-2-yl)-4-(hydroxy(2-hydroxyphenyl)methylene)-3-methyl-1H-pyrazol-5(4H)-one and its Metal Complexes

  • Compound Description: This compound, along with its nickel(II), palladium(II), platinum(IV), cadmium(II), rhodium(III), and zirconium(IV) complexes, exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria. The study focuses on the synthesis, characterization, and biological evaluation of these complexes. []

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones

    3-(5-Hydroxyphenyl)-5-Phenyl-2-Pyrazolines

    • Compound Description: This class of compounds acts as Toll-like receptor 7 (TLR7) agonists, showing promise as potential immune modulators for enhancing innate immunity against viral infections, including hepatitis C and COVID-19. []

    4-(3-(2-Hydroxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl)-2-methoxyphenol

    • Compound Description: This pyrazoline derivative, synthesized using an environmentally friendly catalyst, exhibits significant antiradical activity. []

    [3-(4,5-Dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)phenyl]-(5-hydroxy-1-methyl-1H-pyrazol-4-yl)methanone

    • Compound Description: This compound, commonly known as topramezone, is a herbicide. []
    • Compound Description: This compound, featuring both pyrazole and dihydropyrazole rings, is synthesized via a reaction with isonicotinic acid hydrazide. []

    (4-Phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanones

    • Compound Description: This class of compounds acts as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), showing potential for treating metabolic disorders, including type 2 diabetes and obesity. []
    • Compound Description: This compound is characterized by its crystal structure, revealing intermolecular hydrogen bonding patterns. []

    8-(1-Benzyl-1H-pyrazol-4-yl)xanthines

    • Compound Description: This class of compounds demonstrates high affinity and selectivity as A2B adenosine receptor antagonists, suggesting their potential in treating asthma. Structure-activity relationship studies have identified key substituents for optimizing their potency and selectivity. []
    • Compound Description: This compound, synthesized from a chlorinated naphthalene derivative, exhibits antimicrobial properties. The study highlights the potential of incorporating halogenated aromatic rings into pyrimidine-based structures for enhancing biological activity. []

    2-(1-Phenyl-3-methyl-5-chloro-1H-pyrazol-4-yl)-3-(1-naphthoylamido)-4-thiazolidinone

    • Compound Description: This compound is a thiazolidinone derivative characterized by its crystal structure, revealing the presence of intra- and intermolecular hydrogen bonds. [, ]

    N-[1-(1H-Benzimidazol-2-yl)-2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)vinyl]benzamide

    • Compound Description: This benzimidazole derivative is synthesized from a pyrazole-containing oxazolone precursor, highlighting a novel approach for constructing benzimidazole-pyrazole hybrids. []

    Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

    • Compound Description: This compound is a tetrahydropyrimidine derivative characterized by its crystal structure, revealing intermolecular hydrogen bonding patterns and the conformation of the dihydropyrimidinone ring. []
    • Compound Description: This 1,2,4-triazin-6-one derivative is synthesized through a reaction involving an oxazolone precursor and 4-nitrobenzoic acid hydrazide. []

    Properties

    Product Name

    (3-bromophenyl)[3-(5-chloro-2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone

    IUPAC Name

    (3-bromophenyl)-[5-(5-chloro-2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone

    Molecular Formula

    C16H10BrClN2O2

    Molecular Weight

    377.62 g/mol

    InChI

    InChI=1S/C16H10BrClN2O2/c17-10-3-1-2-9(6-10)16(22)13-8-19-20-15(13)12-7-11(18)4-5-14(12)21/h1-8,21H,(H,19,20)

    InChI Key

    REJLILDKNNJENY-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=CC(=C1)Br)C(=O)C2=C(NN=C2)C3=C(C=CC(=C3)Cl)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.